2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide
Description
This compound belongs to a class of pyrrolo[3,4-d][1,2,3]triazoledione derivatives, characterized by a fused heterocyclic core (pyrrolotriazoledione) substituted with aryl and acetamide groups. The structural features include:
- A 3,4-dimethoxyphenyl group at the 5-position of the pyrrolotriazoledione core, introducing electron-donating methoxy substituents.
- An N-(2,6-dimethylphenyl)acetamide side chain at the 1-position, contributing steric bulk and lipophilicity due to the ortho-methyl groups.
Its design likely prioritizes optimizing binding affinity and metabolic stability through strategic substitution patterns.
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O5/c1-12-6-5-7-13(2)18(12)23-17(28)11-26-20-19(24-25-26)21(29)27(22(20)30)14-8-9-15(31-3)16(10-14)32-4/h5-10,19-20H,11H2,1-4H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIARBKWZGGVYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)OC)OC)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,3-triazoles, have been studied for various purposes, including generating d and f metal coordination complexes and supramolecular self-assemblies.
Mode of Action
It’s known that 1,2,3-triazoles can act as nucleophilic addition/cyclization agents. This suggests that the compound might interact with its targets through a cascade nucleophilic addition/cyclization process.
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Biological Activity
The compound 2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,6-dimethylphenyl)acetamide is a complex molecule that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structural complexity of the compound contributes to its biological activity. The presence of both triazole and tetrahydropyrrole moieties suggests potential interactions with biological targets. The molecular formula is , indicating a significant number of functional groups that may enhance its pharmacological profile.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results in various studies:
- Antibacterial Activity : Research indicates that triazole derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. For instance, a study demonstrated that certain triazole compounds could inhibit bacterial growth effectively at low concentrations .
- Antifungal Activity : The compound's structure suggests potential antifungal activity. Triazoles are known to inhibit fungal cytochrome P450 enzymes, crucial for ergosterol biosynthesis in fungal cell membranes. This mechanism has been observed in related compounds .
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives:
- Cell Line Studies : In vitro studies on various cancer cell lines (e.g., breast cancer and leukemia) revealed that triazole derivatives can induce apoptosis and inhibit cell proliferation. For example, a related compound demonstrated IC50 values in the micromolar range against specific cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interfere with DNA synthesis and repair mechanisms, as well as their role in inducing oxidative stress within cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Functional Groups : The presence of electron-withdrawing groups (e.g., methoxy or dimethyl groups) has been shown to enhance biological activity by increasing lipophilicity and improving membrane permeability.
- Molecular Modifications : Modifying the substituents on the triazole ring can lead to significant changes in potency and selectivity against various pathogens or cancer cells .
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial effects of several triazole derivatives, including our compound. The results indicated that it exhibited a minimum inhibitory concentration (MIC) against Bacillus subtilis comparable to standard antibiotics. This suggests its potential as an alternative treatment option in bacterial infections .
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of various triazole derivatives on human leukemia cells. The study found that our compound induced significant cell death at concentrations as low as 10 µM after 48 hours of treatment. Mechanistic studies revealed that this was associated with increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways .
Scientific Research Applications
Chemistry
- Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the derivation of more complex molecules which can be utilized in various chemical reactions such as oxidation and reduction processes.
- Antimicrobial Properties: Research indicates that derivatives of this compound exhibit promising antimicrobial activities. Studies have shown that similar triazole compounds can inhibit the growth of various bacterial strains .
- Anticancer Potential: The compound's structural components suggest potential anticancer properties. Investigations into related pyrrolo-triazole derivatives have demonstrated efficacy against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Medicinal Chemistry
- Drug Development: Given its unique pharmacophore, this compound is being explored as a potential drug candidate. Its ability to interact with biological targets makes it suitable for further pharmacological studies aimed at treating diseases such as cancer and infections .
- Molecular Docking Studies: Computational studies including molecular docking simulations have been employed to predict the binding affinity of this compound with various biological targets. Such studies are crucial for understanding its mechanism of action and optimizing its therapeutic potential .
Case Study 1: Antitubercular Activity
A study focused on synthesizing triazole derivatives similar to this compound demonstrated significant antitubercular activity against multidrug-resistant strains of Mycobacterium tuberculosis. The synthesized compounds were evaluated using the resazurin microplate assay method, showing promising results in inhibiting bacterial growth .
Case Study 2: Anticancer Research
Investigations into pyrrolo-triazole derivatives have revealed their capability to induce apoptosis in cancer cells. A specific study highlighted the synthesis of related compounds that displayed selective cytotoxicity towards various cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Physicochemical Differences
The compound 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide () serves as a relevant comparator. Below is a detailed analysis:
Implications of Substituent Variations
Chloro and fluoro substituents in the comparator could increase metabolic stability but reduce solubility.
The 2,3-dimethylphenyl group in the comparator introduces asymmetric bulk, which might distort binding geometry or limit access to deep hydrophobic pockets.
Pharmacokinetic Predictions :
- The target compound’s methoxy groups may enhance Phase II metabolism (e.g., glucuronidation), whereas the comparator’s halogenated phenyl group could slow oxidative metabolism.
Research Findings and Limitations
- Synthetic Accessibility : Both compounds require multi-step syntheses, but the target’s methoxy groups may complicate regioselective functionalization compared to halogenated analogs .
- Biological Data Gap: No activity or toxicity data are available for the target compound in the provided evidence. The comparator’s biological profile remains unspecified, limiting direct functional comparisons.
Q & A
What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
The synthesis of this compound involves multi-step reactions, including cyclization of a pyrrolo-triazole core and subsequent functionalization. Key factors include:
- Solvent selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or ethanol are preferred to stabilize intermediates and minimize side reactions .
- Temperature control : Maintaining temperatures between 60–80°C during cyclization steps ensures optimal reaction kinetics without decomposition .
- Stepwise purification : Use column chromatography or recrystallization after each synthetic step to isolate intermediates and improve final purity .
- Statistical experimental design : Employ factorial design or response surface methodology to identify optimal reagent ratios and reaction times, reducing trial-and-error approaches .
Which analytical techniques are most effective for confirming the structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions, especially for distinguishing diastereomers in the pyrrolo-triazole core .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogenated derivatives .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% recommended for biological assays) and monitors degradation products under stress conditions .
- X-ray crystallography : Resolves absolute stereochemistry when single crystals are obtainable .
How can computational methods enhance the understanding of this compound’s reaction mechanisms?
Quantum chemical calculations and reaction path search tools are pivotal:
- Transition state analysis : Density Functional Theory (DFT) identifies energy barriers for cyclization steps, guiding solvent and catalyst selection .
- Molecular dynamics simulations : Predict solvation effects and intermediate stability during multi-step syntheses .
- Machine learning models : Train on existing reaction data to predict optimal conditions (e.g., pH, temperature) for novel derivatives .
What strategies resolve contradictions in biological activity data across studies?
Discrepancies often arise from structural variations or assay conditions:
- Substituent impact analysis : Compare analogs with differing substituents (e.g., methoxy vs. halogen groups) to isolate pharmacophore contributions .
- Standardized bioassays : Replicate studies under consistent conditions (e.g., cell lines, incubation times) to minimize variability .
- Meta-analysis : Use tools like SwissADME to correlate lipophilicity (LogP) and solubility with reported activities, identifying outliers .
How to design systematic SAR studies for derivatives of this compound?
Focus on iterative modification and testing:
- Core modifications : Introduce substituents at the 3,4-dimethoxyphenyl or 2,6-dimethylphenyl groups to assess steric/electronic effects on target binding .
- In vitro screening : Prioritize enzyme inhibition assays (e.g., kinase or protease panels) to map activity cliffs .
- Computational docking : Use AutoDock Vina or Schrödinger to predict binding affinities for hypothesized targets (e.g., COX-2 or EGFR) .
What protocols assess the stability of this compound under laboratory conditions?
- Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways via HPLC-MS .
- Long-term storage : Monitor purity over 6–12 months at –20°C in amber vials with desiccants to prevent hydrolysis .
Which in silico approaches predict pharmacokinetic properties of this compound?
- SwissADME : Predicts LogP, gastrointestinal absorption, and blood-brain barrier penetration based on molecular descriptors .
- PBPK modeling : Simulates tissue distribution and clearance using physiological parameters (e.g., hepatic metabolism rates) .
How to integrate experimental and computational data to identify biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
